tert-butyl 3-(bromomethyl)-3-methylpyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(bromomethyl)-3-methylpyrrolidine-1-carboxylate: is an organic compound that features a pyrrolidine ring substituted with a tert-butyl ester group, a bromomethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(bromomethyl)-3-methylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products:
Substitution Reactions: Products depend on the nucleophile used (e.g., azides, nitriles, thiols).
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Ester Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl ester group can serve as a protecting group for carboxylic acids in multi-step synthesis.
Biology and Medicine:
Drug Development:
Biological Probes: Can be used in the design of probes for studying biological processes.
Industry:
Material Science:
Catalysis: May be used in the development of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)-3-methylpyrrolidine-1-carboxylate depends on the specific context in which it is used. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In ester hydrolysis, the ester group undergoes cleavage to form the carboxylic acid.
Comparison with Similar Compounds
tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate: Similar structure but with an azetidine ring instead of a pyrrolidine ring.
tert-Butyl 3-(chloromethyl)-3-methylpyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
tert-Butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness: The presence of the bromomethyl group in tert-butyl 3-(bromomethyl)-3-methylpyrrolidine-1-carboxylate makes it particularly reactive in nucleophilic substitution reactions, providing a versatile handle for further functionalization
Properties
CAS No. |
1858121-36-4 |
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Molecular Formula |
C11H20BrNO2 |
Molecular Weight |
278.19 g/mol |
IUPAC Name |
tert-butyl 3-(bromomethyl)-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-10(2,3)15-9(14)13-6-5-11(4,7-12)8-13/h5-8H2,1-4H3 |
InChI Key |
MEYJFBPZHPIMMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)CBr |
Purity |
95 |
Origin of Product |
United States |
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